1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the oleoyl chain to single bonds.
Substitution: The ester groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Used in the development of synthetic lung surfactants for treating respiratory distress syndrome.
Industry: Employed in the formulation of various pharmaceutical and cosmetic products.
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise collapse them and lead to respiratory distress . The compound acts as a replacement surfactant, compensating for alveolar surfactant deficiency .
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
- L-Alpha-1-palmitoyl-2-oleoylglycerophosphoglycerol
- Palmitoyloleoyl-phosphatidylglycerol
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific combination of palmitic and oleic acid chains, which confer distinct biophysical properties . This combination allows it to effectively reduce interfacial tension and prevent alveolar collapse, making it particularly valuable in medical applications .
Properties
Key on ui mechanism of action |
Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli. This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress. |
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CAS No. |
185435-28-3 |
Molecular Formula |
C40H77O10P |
Molecular Weight |
749.0 g/mol |
IUPAC Name |
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-/t37?,38-/m1/s1 |
InChI Key |
PAZGBAOHGQRCBP-DDDNOICHSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Appearance |
Solid powder |
Key on ui other cas no. |
185435-28-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)) 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol 1-POPG POPG cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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